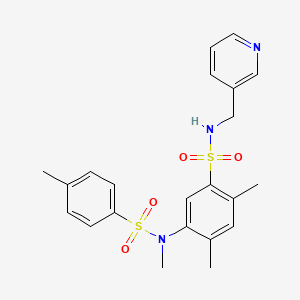

![molecular formula C16H17N3OS B2859264 2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 670270-70-9](/img/structure/B2859264.png)

2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

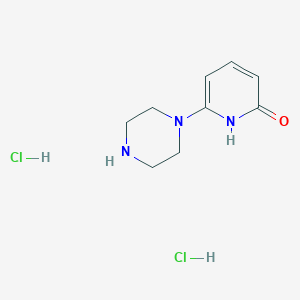

The compound is a derivative of thieno[2,3-d]pyrimidin-4-ylamine, which is a class of compounds known for their various biological activities . The structure suggests that it has a thieno[2,3-d]pyrimidin-4-yl core, which is substituted with a 3,4-dimethylphenyl group and an aminoethanol group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thieno[2,3-d]pyrimidin-4-ylamines can be synthesized through various methods. One such method involves the condensation of certain precursors, followed by cyclization and further functional group modifications .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a thieno[2,3-d]pyrimidin-4-yl core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core is substituted at the 5-position with a 3,4-dimethylphenyl group and at the 2-position with an aminoethanol group .科学的研究の応用

Drug Discovery and Development

Thieno[2,3-d]pyrimidines are recognized for their pharmacological properties. The compound could be explored as a lead compound in the development of new drugs. Its structure suggests potential activity as a kinase inhibitor, which could be beneficial in designing treatments for cancer or inflammatory diseases .

Material Science

Due to the presence of a thieno[2,3-d]pyrimidine moiety, this compound might exhibit interesting electronic properties. It could be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Biological Studies

The compound’s ability to bind with various biological targets can be utilized in biochemical assays . It could serve as a molecular probe to study enzyme-substrate interactions, particularly in enzymes involved in energy metabolism or signal transduction .

Agricultural Chemistry

Compounds with a thieno[2,3-d]pyrimidine scaffold have shown herbicidal and fungicidal activities. This particular compound could be synthesized and tested for its efficacy in controlling agricultural pests or diseases .

Chemical Synthesis

In synthetic chemistry, this compound could be a valuable intermediate . It might be used to synthesize more complex molecules, especially in the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals .

Analytical Chemistry

The structural features of this compound make it a candidate for use in analytical methods . It could be part of a chromatographic standard to help identify or quantify related compounds in complex mixtures .

Nanotechnology

The compound’s molecular structure could be exploited in the field of nanotechnology . It might be used to create molecular self-assemblies or as a building block for nanoscale devices .

Environmental Science

Lastly, the compound’s potential interaction with various environmental factors could be studied. It could be used in environmental monitoring to detect pollutants or in the development of sensors for environmental contaminants .

将来の方向性

While specific future directions for this compound were not found, thieno[2,3-d]pyrimidin-4-ylamines are an active area of research due to their diverse biological activities. Future studies could focus on exploring the biological activities of this compound and optimizing its properties for potential therapeutic applications .

作用機序

Target of Action

The primary targets of the compound “2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol” are currently unknown. The compound is structurally related to thieno[2,3-d]pyrimidin-4-yl derivatives

Mode of Action

Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl derivatives , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

特性

IUPAC Name |

2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBNNOWRIVGRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

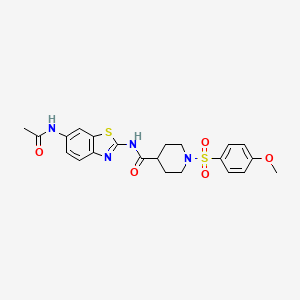

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)

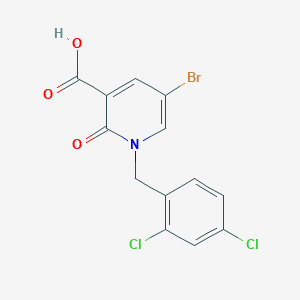

![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)

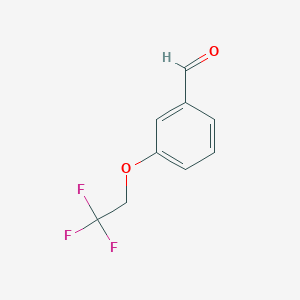

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)